molecular formula C10H14N2O2 B12985171 (2R,3S)-2-(6-Methoxypyridin-3-yl)tetrahydrofuran-3-amine

(2R,3S)-2-(6-Methoxypyridin-3-yl)tetrahydrofuran-3-amine

Cat. No.: B12985171
M. Wt: 194.23 g/mol
InChI Key: IMGBKSBUHUSTBO-WCBMZHEXSA-N
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Description

(2R,3S)-2-(6-Methoxypyridin-3-yl)tetrahydrofuran-3-amine is a chiral organic compound that features a tetrahydrofuran ring substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(6-Methoxypyridin-3-yl)tetrahydrofuran-3-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxypyridine Moiety: This step may involve nucleophilic substitution reactions where a methoxypyridine derivative is introduced to the tetrahydrofuran ring.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired (2R,3S) enantiomer.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups to the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-(6-Methoxypyridin-3-yl)tetrahydrofuran-3-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound might be investigated for its potential as a ligand in receptor binding studies or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties, such as its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(6-Methoxypyridin-3-yl)tetrahydrofuran-3-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(6-Methoxypyridin-3-yl)tetrahydrofuran-3-amine: can be compared with other chiral tetrahydrofuran derivatives or methoxypyridine-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a tetrahydrofuran ring and a methoxypyridine moiety. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine

InChI

InChI=1S/C10H14N2O2/c1-13-9-3-2-7(6-12-9)10-8(11)4-5-14-10/h2-3,6,8,10H,4-5,11H2,1H3/t8-,10+/m0/s1

InChI Key

IMGBKSBUHUSTBO-WCBMZHEXSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)N

Canonical SMILES

COC1=NC=C(C=C1)C2C(CCO2)N

Origin of Product

United States

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